molecular formula C9H10N2O B1346581 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 2033-30-9

5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1346581
CAS No.: 2033-30-9
M. Wt: 162.19 g/mol
InChI Key: ORWJLFLEIZBRBR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The structure of this compound consists of a fused benzene and imidazole ring with two methyl groups at positions 5 and 6.

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, an enzyme involved in the synthesis of alpha-Ribazole, a precursor in riboflavin metabolism . This interaction is essential for the conversion of riboflavin to its active form, which is vital for numerous cellular processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of casein kinase 2, an enzyme that plays a pivotal role in cell signaling and regulation . By inhibiting this enzyme, this compound can alter the phosphorylation status of various substrates, leading to changes in gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, altering their activity. For example, its interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase is critical for the synthesis of alpha-Ribazole . This binding interaction facilitates the conversion of riboflavin to its active form, which is necessary for various cellular processes.

Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. Its inhibition of casein kinase 2 is a prime example of how the compound can modulate cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods .

Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function. For instance, prolonged inhibition of casein kinase 2 can lead to sustained alterations in gene expression and cellular responses . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disruption of cellular metabolism and induction of apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in riboflavin metabolism. It serves as an intermediate in the synthesis of alpha-Ribazole, a crucial component in the conversion of riboflavin to its active form . This process involves the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, which facilitates the transfer of a phosphoribosyl group to this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . For instance, the compound can be transported into the nucleus, where it may exert its effects on gene expression and cellular signaling.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to localize in various cellular compartments, including the nucleus and cytoplasm . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction:

      Starting Materials: o-Phenylenediamine and acetic acid.

      Reaction Conditions: The reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as polyphosphoric acid.

      Procedure: o-Phenylenediamine is reacted with acetic acid to form the benzimidazole ring, followed by methylation at positions 5 and 6 using methyl iodide in the presence of a base like sodium hydroxide.

  • Cyclization Reaction:

      Starting Materials: 4,5-Dimethyl-o-phenylenediamine and formic acid.

      Reaction Conditions: The reaction is conducted under reflux conditions.

      Procedure: 4,5-Dimethyl-o-phenylenediamine undergoes cyclization with formic acid to form the desired benzimidazole derivative.

Industrial Production Methods:

Industrial production methods for 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate or hydrogen peroxide.

      Conditions: The reaction is carried out in an acidic or basic medium.

      Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

  • Reduction:

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: The reaction is performed in an inert atmosphere.

      Products: Reduction of the imidazole ring can lead to the formation of dihydro derivatives.

  • Substitution:

      Reagents: Halogenating agents such as bromine or chlorine.

      Conditions: The reaction is conducted in the presence of a catalyst.

      Products: Halogenation at the methyl groups or the aromatic ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Bromine, chlorine.

    Catalysts: Lewis acids, transition metal catalysts.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
  • Used as a pharmacophore in the design of new drugs.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
  • 5,6-Dimethoxy-1H-benzo[d]imidazol-2(3H)-one
  • 5,6-Dimethyl-1H-benzo[d]imidazol-2-thiol

Comparison:

  • 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one: The presence of chlorine atoms at positions 5 and 6 can significantly alter the compound’s reactivity and biological activity compared to the dimethyl derivative.
  • 5,6-Dimethoxy-1H-benzo[d]imidazol-2(3H)-one: The methoxy groups can influence the compound’s solubility and electronic properties, making it distinct from the dimethyl derivative.
  • 5,6-Dimethyl-1H-benzo[d]imidazol-2-thiol: The thiol group introduces different chemical reactivity, particularly in redox reactions, compared to the ketone group in 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its methyl groups at positions 5 and 6 provide distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

5,6-dimethyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWJLFLEIZBRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174226
Record name 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-30-9
Record name 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one
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Record name 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one
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Record name 1,3-dihydro-5,6-dimethyl-2H-benzimidazol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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